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ethyl 2-heptylnonanoate - 63905-75-9

ethyl 2-heptylnonanoate

Catalog Number: EVT-14076234
CAS Number: 63905-75-9
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 2-heptylnonanoate is an ester compound that falls under the category of fatty acid esters. It is characterized by its pleasant fruity aroma, making it valuable in the fragrance and flavor industry. The compound is synthesized from heptanoic acid and ethanol, leading to a product that is used in various applications, particularly in food and cosmetic industries.

Source and Classification

Ethyl 2-heptylnonanoate can be derived from natural sources or synthesized through chemical reactions. It is classified as a fatty acid ester, which are common in both natural fats and oils. Its chemical structure consists of a long hydrocarbon chain, which contributes to its properties and applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of ethyl 2-heptylnonanoate typically involves the esterification reaction between heptanoic acid and ethanol. This process can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:

Heptanoic Acid+EthanolAcid CatalystEthyl 2 heptylnonanoate+Water\text{Heptanoic Acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 2 heptylnonanoate}+\text{Water}

The reaction requires careful control of temperature and molar ratios to maximize yield while minimizing byproducts. The typical conditions involve heating the reactants under reflux to facilitate the reaction until equilibrium is reached.

Chemical Reactions Analysis

Reactions and Technical Details

Ethyl 2-heptylnonanoate can undergo various chemical reactions typical of esters, including hydrolysis, transesterification, and reduction. Hydrolysis, for instance, can be catalyzed by either acids or bases to yield heptanoic acid and ethanol:

Ethyl 2 heptylnonanoate+WaterAcid BaseHeptanoic Acid+Ethanol\text{Ethyl 2 heptylnonanoate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Heptanoic Acid}+\text{Ethanol}

Transesterification involves the exchange of the alkoxy group with another alcohol, which can be useful for modifying the properties of the ester for specific applications.

Mechanism of Action

Process and Data

The mechanism of action for ethyl 2-heptylnonanoate primarily revolves around its role as a flavoring agent or fragrance component. When used in formulations, it interacts with olfactory receptors in the nasal cavity, producing sensory signals interpreted as fruity or floral scents. This interaction is crucial in applications ranging from food flavoring to perfumes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Fruity
  • Boiling Point: Approximately 230 °C
  • Density: About 0.87 g/cm³ at 20 °C

Chemical Properties

  • Solubility: Soluble in organic solvents; insoluble in water
  • Stability: Stable under normal conditions but may hydrolyze in the presence of strong acids or bases.
  • Reactivity: Reacts with nucleophiles during transesterification or hydrolysis.

These properties make ethyl 2-heptylnonanoate suitable for various industrial applications.

Applications

Scientific Uses

Ethyl 2-heptylnonanoate is utilized in several scientific fields:

  • Flavoring Agents: Used extensively in food products for its pleasant taste.
  • Fragrance Industry: Incorporated into perfumes and cosmetics for its aromatic properties.
  • Biochemical Research: Serves as a reagent in organic synthesis and studies involving fatty acid metabolism.

Properties

CAS Number

63905-75-9

Product Name

ethyl 2-heptylnonanoate

IUPAC Name

ethyl 2-heptylnonanoate

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H36O2/c1-4-7-9-11-13-15-17(18(19)20-6-3)16-14-12-10-8-5-2/h17H,4-16H2,1-3H3

InChI Key

XRCJOMAARACHTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCCC)C(=O)OCC

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